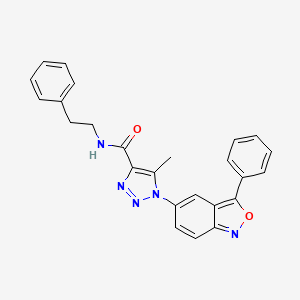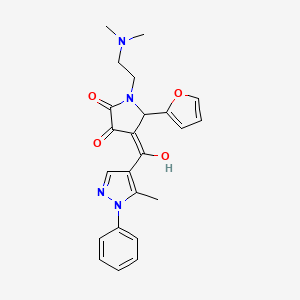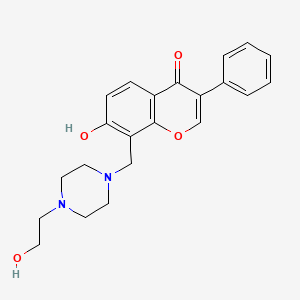![molecular formula C23H26N6O2 B6421417 N6-(3-ethoxypropyl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946349-00-4](/img/structure/B6421417.png)
N6-(3-ethoxypropyl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N6-(3-ethoxypropyl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C23H26N6O2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.21172409 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withToll-like receptors (TLRs) , specifically TLR-2, -4, and -5 . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating an immune response .
Mode of Action
Related compounds have been shown to act ascanonical Wnt/β-catenin pathway activators . This pathway is involved in cell growth and differentiation, and its activation can influence the inflammatory response of TLR-engaged innate cells .
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway . Activation of this pathway leads to the phosphorylation of GSK3β at Ser9, accumulation of β-catenin, and abrogation of NFκB p65 phosphorylation . These events can suppress the inflammatory response in TLR-engaged cells .
Result of Action
The compound acts as a suppressor of inflammation in TLR-engaged primary human monocytes . It induces the rapid phosphorylation of NFκB p65 at Ser536 and abrogates total IκB, leading to an increase in pro-inflammatory cytokine production (TNF, IL-6, IL-12 p40) in naive monocytes . In tlr2, -4, and -5-engaged monocytes, the compound suppresses cytokine production .
Properties
IUPAC Name |
6-N-(3-ethoxypropyl)-4-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-3-31-15-7-14-24-23-27-21(26-17-10-12-19(30-2)13-11-17)20-16-25-29(22(20)28-23)18-8-5-4-6-9-18/h4-6,8-13,16H,3,7,14-15H2,1-2H3,(H2,24,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYXVWNGWMEFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6421346.png)
![3-[(5Z)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B6421355.png)
![N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B6421368.png)


![2-{1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6421382.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6421385.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B6421401.png)
![ethyl 6-chloro-4-[(4-cyanophenyl)amino]quinoline-3-carboxylate](/img/structure/B6421410.png)
![N-(3-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421437.png)

